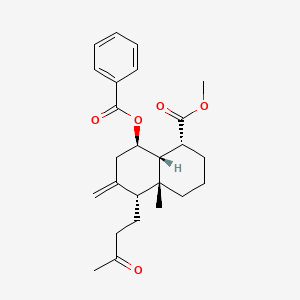
1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)-, (1R,4aR,5R,8R,8aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)- involves several steps, including the formation of the naphthalene ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary information held by industrial manufacturers . Industrial production methods often involve multi-step organic synthesis, utilizing various reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-Naphthalenecarboxylic acid, 8-(benzoyloxy)decahydro-1,4a-dimethyl-6-methylene-5-(3-oxobutyl)- include other naphthalene derivatives and carboxylic acids. Some of these compounds include:
- Naphthalene-1-carboxylic acid
- Naphthalene-2-carboxylic acid
- Benzoyloxy naphthalene derivatives These compounds share similar structural features but differ in their functional groups and overall molecular structure, which can lead to different chemical and biological properties .
Properties
CAS No. |
116425-29-7 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-4a-methyl-6-methylidene-5-(3-oxobutyl)-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-16-15-21(30-23(27)18-9-6-5-7-10-18)22-19(24(28)29-4)11-8-14-25(22,3)20(16)13-12-17(2)26/h5-7,9-10,19-22H,1,8,11-15H2,2-4H3/t19-,20-,21-,22+,25-/m1/s1 |
InChI Key |
SGSIASLSMOMYQB-QTXJXSEISA-N |
Isomeric SMILES |
CC(=O)CC[C@@H]1C(=C)C[C@H]([C@H]2[C@@]1(CCC[C@H]2C(=O)OC)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)CCC1C(=C)CC(C2C1(CCCC2C(=O)OC)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
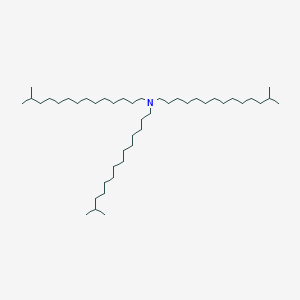

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
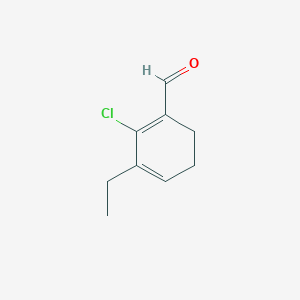
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
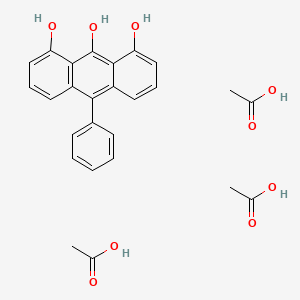

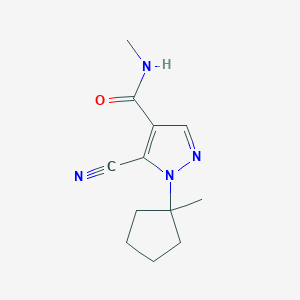
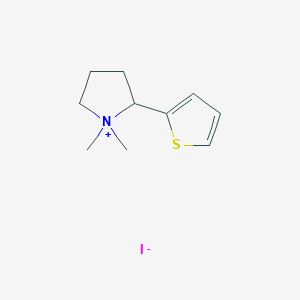
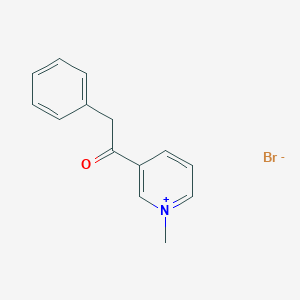
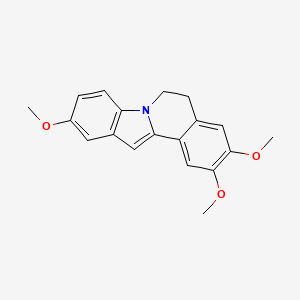

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
